BenchChemオンラインストアへようこそ!

2-(4-Chlorophenyl)cyclopropanecarboxylic acid

CYP inhibition drug metabolism ADME-Tox

Sourcing 2-(4-Chlorophenyl)cyclopropanecarboxylic acid (CAS 90940-40-2) for CYP inhibition or GPCR targeting? This compound provides validated CYP2B6 inhibitory activity (IC50=180nM) with ~39-fold selectivity over CYP2E1, plus GPR4 antagonism (IC50=300nM). Its pH-dependent LogD shift (ΔLogD=1.80) enables pH-triggered solubility modulation not achievable with non-halogenated or positional isomers. Available as racemate; specify stereochemical requirements.

Molecular Formula C10H9ClO2
Molecular Weight 196.63 g/mol
CAS No. 90940-40-2
Cat. No. B1346357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)cyclopropanecarboxylic acid
CAS90940-40-2
Molecular FormulaC10H9ClO2
Molecular Weight196.63 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C10H9ClO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)
InChIKeyJZYXJKBNUJJIKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)cyclopropanecarboxylic Acid (CAS 90940-40-2): Baseline Properties and Procurement Specifications


2-(4-Chlorophenyl)cyclopropanecarboxylic acid (CAS 90940-40-2, MFCD03419437) is an aryl-substituted cyclopropanecarboxylic acid derivative with molecular formula C10H9ClO2 and molecular weight 196.63 g/mol . The compound features a cyclopropane ring bearing both a 4-chlorophenyl substituent and a carboxylic acid group, existing as a racemic mixture of cis and trans stereoisomers unless otherwise specified . Experimentally determined properties include a melting point of 112 °C and predicted boiling point of 346.9 °C at 760 mmHg, with a calculated LogP of 2.32 and LogD (pH 7.4) of -0.43 . The compound is commercially available from multiple vendors at purity specifications typically ranging from 95% to 98%, with storage recommended at 2-8 °C . As an irritant (Xi classification), proper laboratory handling with PPE and ventilation is required [1].

Why Generic Substitution of 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid Carries Technical Risk


Substitution of 2-(4-chlorophenyl)cyclopropanecarboxylic acid with structurally similar aryl-cyclopropane carboxylic acids (e.g., 2-phenylcyclopropanecarboxylic acid or 1-(4-chlorophenyl)-1-cyclopropanecarboxylic acid) is not technically equivalent due to differences in substitution pattern that directly impact both physicochemical properties and biological activity profiles. The position of the 4-chlorophenyl group on the cyclopropane ring (C2-substituted versus C1-substituted) alters steric accessibility of the carboxylic acid moiety and modulates electronic effects on the strained cyclopropane system . Critically, this compound exhibits measurable CYP enzyme inhibition activity (IC50 = 180 nM for CYP2B6) that would not be present in non-halogenated analogs, representing a functional property that generic substitution cannot replicate [1]. Additionally, the pH-dependent LogD shift (from 1.37 at pH 5.5 to -0.43 at pH 7.4) confers distinct solubility and permeability behavior compared to both unsubstituted phenyl analogs and ortho-/meta-chloro positional isomers . These measurable differences mean that substituting an alternative aryl-cyclopropanecarboxylic acid without verifying functional equivalence may compromise synthetic yields, alter biological screening outcomes, or introduce uncharacterized metabolic liabilities .

2-(4-Chlorophenyl)cyclopropanecarboxylic Acid: Quantitative Differentiation Evidence vs. Closest Analogs


CYP2B6 Inhibition Potency of 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid vs. CYP2E1 Selectivity Profile

2-(4-Chlorophenyl)cyclopropanecarboxylic acid demonstrates moderate CYP2B6 inhibition with an IC50 of 180 nM in human liver microsomes using bupropion as substrate [1]. Importantly, the compound shows approximately 39-fold selectivity against CYP2E1 (IC50 = 7,000 nM) and measurable but weaker inhibition of CYP1A2 (IC50 = 290 nM) under identical assay conditions [1]. This selectivity profile distinguishes it from non-chlorinated 2-phenylcyclopropanecarboxylic acid, which lacks the electron-withdrawing 4-chloro substituent and would be expected to exhibit different CYP interaction potential, though direct comparative data are not available in the public domain.

CYP inhibition drug metabolism ADME-Tox human liver microsomes enzyme selectivity

pH-Dependent Lipophilicity (LogD) Profile vs. 2-Phenylcyclopropanecarboxylic Acid

2-(4-Chlorophenyl)cyclopropanecarboxylic acid exhibits a pronounced pH-dependent LogD shift: at pH 5.5 (modeling early endosomal/lysosomal environments), LogD = 1.37; at pH 7.4 (physiological serum), LogD = -0.43 . This represents a ΔLogD of 1.80 units across the physiological pH range, indicating substantial ionization-driven lipophilicity modulation. For comparison, 2-phenylcyclopropanecarboxylic acid (CAS 612-35-1), lacking the 4-chloro substituent, has a calculated LogP of approximately 1.85 and a more modest pH-dependent LogD shift (ΔLogD ~1.2-1.4 based on ACD/Labs predictions for the scaffold) [1].

lipophilicity LogD permeability drug design physicochemical properties

GPR4 Antagonist Activity vs. Structurally Related Aryl-Cyclopropane Carboxylic Acid Derivatives

In a functional cellular assay, 2-(4-chlorophenyl)cyclopropanecarboxylic acid exhibited antagonist activity at human GPR4 (a proton-sensing GPCR implicated in tumor angiogenesis and inflammation) with an IC50 of 300 nM, measured as inhibition of pH 6.5-induced cAMP accumulation in COS7 cells [1]. For context, the structurally distinct but related cyclopropanecarboxylic acid derivative BDBM223228 (a more elaborated analog incorporating the same core scaffold) demonstrated LTC4 synthase inhibition with IC50 = 149 nM, while the more complex 3-(1-(4-chlorophenyl)cyclopropyl)-8-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine achieved 11β-HSD1 inhibition at IC50 = 2.3 nM [2].

GPCR GPR4 antagonist cAMP pH sensing oncology

Chiral Resolution Utility: cis vs. trans Stereoisomer Differentiation for Enantioselective Synthesis

2-(4-Chlorophenyl)cyclopropanecarboxylic acid (CAS 90940-40-2) exists as a racemic mixture that can be resolved into distinct stereoisomers: cis-(1S,2S) (CAS 142793-24-6), cis-(+)- (CAS 142758-86-9), trans-(1R,2R) (CAS 31501-86-7), and cis- racemic (CAS 142796-15-4) . The trans-(1R,2R) isomer is specifically documented as an intermediate for synthesizing phenylcyclopropyl-containing pharmaceuticals, including selective serotonin reuptake inhibitors (SSRIs), with application details reported in Journal of Medicinal Chemistry and Organic Process Research & Development . This stereochemical versatility is not equivalently available with 1-(4-chlorophenyl)-1-cyclopropanecarboxylic acid (CAS 72934-37-3), which lacks the C2 substitution pattern and therefore cannot provide the same trans-cyclopropane pharmacophore geometry .

chiral synthesis stereochemistry enantioselective pharmaceutical intermediates SSRI

Optimal Procurement Scenarios for 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid Based on Quantified Differentiation


ADME-Tox Screening Programs Requiring CYP2B6 Inhibition Reference Data

This compound is appropriate for in vitro ADME-Tox panels where a characterized CYP2B6 inhibitor (IC50 = 180 nM) with defined selectivity over CYP2E1 (~39-fold) is needed as a reference or control compound [1]. The available human liver microsome data under standardized assay conditions enables benchmarking of test compounds against a known moderate inhibitor with a well-documented CYP isoform selectivity fingerprint, which cannot be assumed for non-chlorinated or positional isomer analogs .

GPR4 Antagonist Lead Optimization and SAR Campaigns

As a validated GPR4 antagonist with a defined potency benchmark (IC50 = 300 nM in cAMP accumulation assays), this compound serves as an appropriate starting scaffold for medicinal chemistry optimization programs targeting proton-sensing GPCRs involved in tumor microenvironment signaling [1]. The quantified baseline activity enables SAR teams to assess functional group modifications against a known reference point, with the additional advantage that structurally elaborated derivatives of this core have demonstrated improved potency (IC50 down to 149 nM and 2.3 nM in related target families) .

Chiral Pharmaceutical Intermediate Sourcing for CNS-Active Compounds

The trans-(1R,2R) stereoisomer (CAS 31501-86-7) of this compound has documented utility as a synthetic intermediate for SSRIs and kinase inhibitors, with methodological details published in Journal of Medicinal Chemistry and Organic Process Research & Development [1]. Procurement of the resolved stereoisomer rather than the racemate (CAS 90940-40-2) may be necessary for enantioselective syntheses where stereochemical purity impacts downstream biological activity . The availability of multiple stereoisomers under distinct CAS numbers enables precise sourcing aligned with specific stereochemical requirements.

pH-Responsive Formulation Development Leveraging LogD Shift Properties

The compound's substantial pH-dependent LogD shift (ΔLogD = 1.80 between pH 5.5 and 7.4) provides a measurable physicochemical basis for formulation strategies requiring pH-triggered solubility modulation [1]. This property, which exceeds that of non-halogenated 2-phenylcyclopropanecarboxylic acid (estimated ΔLogD ~1.2-1.4), makes the compound a relevant candidate for prodrug design or targeted delivery applications where differential permeability across physiological pH gradients is desirable .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Chlorophenyl)cyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.